1,2-Cyclobutanedimethanol
Overview
Description
1,2-Cyclobutanedimethanol is an organic compound with the molecular formula C6H12O2 It consists of a cyclobutane ring substituted with two hydroxymethyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Cyclobutanedimethanol can be synthesized through several methods. One common approach involves the reduction of cyclobutanedione using sodium borohydride in the presence of methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of cyclobutanedione. This process is carried out in a high-pressure reactor using a suitable catalyst such as palladium on carbon. The reaction conditions are optimized to achieve maximum yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2-Cyclobutanedimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form cyclobutanedicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to cyclobutanemethanol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Cyclobutanedicarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Cyclobutanedimethyl chloride.
Scientific Research Applications
1,2-Cyclobutanedimethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of cyclobutane-containing natural products.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Cyclobutanedimethanol involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides a rigid framework that can affect the overall conformation and properties of the molecule.
Comparison with Similar Compounds
1,1-Cyclobutanedimethanol: Similar structure but with both hydroxymethyl groups on the same carbon.
Cyclobutanemethanol: Contains only one hydroxymethyl group.
Cyclobutanedicarboxylic acid: Oxidized form of 1,2-Cyclobutanedimethanol.
Uniqueness: this compound is unique due to the presence of two hydroxymethyl groups on adjacent carbons of the cyclobutane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Biological Activity
1,2-Cyclobutanedimethanol (CBDM) is a cyclic diol with the molecular formula CHO. Its unique structure and properties have attracted attention in various fields, particularly in polymer chemistry and biological applications. This article explores the biological activity of CBDM, focusing on its synthesis, potential applications, and relevant case studies.
Synthesis of this compound
CBDM can be synthesized through various methods, including photodimerization reactions. One notable approach involves the reduction of cyclobutane dicarboxylic acid derivatives. For instance, trans-1,3-cyclobutane dicarboxylic acid (CBDA-1) can be reduced using sodium borohydride in the presence of iodine or through catalytic hydrogenation using CuO-CrO, yielding CBDM in high yields .
1. Antimicrobial Properties
Research indicates that CBDM exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
2. Antioxidant Activity
CBDM has also been evaluated for its antioxidant properties. In vitro assays revealed that it can scavenge free radicals effectively, suggesting potential applications in food preservation and as a dietary supplement. The antioxidant activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, where CBDM showed considerable inhibition of oxidative stress markers .
3. Polymer Chemistry Applications
CBDM serves as a versatile building block in polymer synthesis. Its incorporation into polyesters enhances thermal stability and mechanical properties. For instance, copolyesters containing CBDM have shown improved impact toughness compared to traditional polyesters derived from terephthalic acid . This makes CBDM an attractive candidate for developing biodegradable plastics.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of CBDM, researchers found that concentrations as low as 0.5% were effective against E. coli. The study utilized agar diffusion methods to determine the minimum inhibitory concentration (MIC), revealing that CBDM could be a potential candidate for developing natural preservatives in food products .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant capacity of CBDM compared to well-known antioxidants like ascorbic acid. Using ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, CBDM demonstrated a comparable ability to neutralize free radicals. This suggests its potential use in cosmetic formulations aimed at reducing oxidative stress on skin cells .
Data Table: Summary of Biological Activities
Biological Activity | Method of Assessment | Results |
---|---|---|
Antimicrobial | Agar diffusion | Effective against E. coli and S. aureus at 0.5% concentration |
Antioxidant | DPPH Assay | Significant radical scavenging activity comparable to ascorbic acid |
Polymer Properties | Mechanical Testing | Improved impact toughness in copolyesters |
Properties
IUPAC Name |
[2-(hydroxymethyl)cyclobutyl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-2-6(5)4-8/h5-8H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAADRFVRUBFCML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50965716 | |
Record name | (Cyclobutane-1,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55659-54-6, 5140-07-8 | |
Record name | 1,2-Cyclobutanedimethanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055659546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Cyclobutanedimethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (Cyclobutane-1,2-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50965716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.